molecular formula C9H12O B147445 2-Propylphenol CAS No. 644-35-9

2-Propylphenol

Cat. No. B147445
CAS RN: 644-35-9
M. Wt: 136.19 g/mol
InChI Key: LCHYEKKJCUJAKN-UHFFFAOYSA-N
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Description

2-Propylphenol (PP) is a chemical compound that belongs to the family of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. In the case of PP, the aromatic ring is further substituted with a propyl group. This compound is of interest due to its potential applications and its role as an intermediate in various chemical reactions.

Synthesis Analysis

The synthesis of phenolic compounds can be achieved through various methods. For instance, 2-(phenylthio)phenols, which are structurally related to 2-propylphenol, can be synthesized from simple phenols and aromatic halides using a copper(I)-catalyzed tandem transformation involving C-S coupling and C-H functionalization . Similarly, 2-arylphenols have been synthesized via palladium-catalyzed cross-coupling of aryl iodides with 6-diazo-2-cyclohexenones . Although these methods do not directly synthesize 2-propylphenol, they provide insight into the types of catalytic processes that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of phenolic compounds is crucial for their reactivity and properties. For example, the structure of (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol was characterized using X-ray diffraction, revealing the coexistence of enol–imine and keto–amine tautomeric forms . While this compound is not 2-propylphenol, the study demonstrates the importance of molecular structure in understanding the behavior of phenolic compounds.

Chemical Reactions Analysis

2-Propylphenol can undergo various chemical reactions due to its phenolic and propyl functional groups. For example, in supercritical water, 2-propylphenol decomposes into 2-isopropylphenol, phenol, and 2-cresol, with methane, carbon dioxide, ethylene, and propene as gas products . This decomposition involves rearrangement and alkylation, likely through a free-radical mechanism. Other phenolic compounds, such as 2-arylphenols, can be transformed into dibenzofuran derivatives through palladium catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structure. For instance, copolymers containing phenolic units, such as those derived from 6-tert-butyl-2-(1,1-dimethylhept

Scientific Research Applications

Decomposition and Transformation

  • Decomposition Kinetics : 2-Propylphenol decomposes in supercritical water, producing 2-isopropylphenol, phenol, 2-cresol, methane, carbon dioxide, ethylene, and propene. This process involves rearrangement and alkylation through a free-radical mechanism (Sato, Adschiri, & Arai, 2003).
  • Reversible Reactions Control : In supercritical water, alkylation rates of phenol and dealkylation rates of alkylphenol, including 2-propylphenol, vary with temperature and water density, demonstrating control over reaction pathways (Sato, Sekiguchi, Adschiri, Arai, & Arai, 2004).

Environmental Impact and Bioremediation

  • Bisphenol A Bioremediation : The use of laccase from Fusarium incarnatum in a reverse micelles system shows potential in bioremediating Bisphenol A, a compound related to 2-Propylphenol, highlighting the environmental applications (Chhaya & Gupte, 2013).
  • Pseudomonas Strain Metabolism : A Pseudomonas strain was selected for its ability to metabolize 2-propylphenol, providing insights into microbial degradation pathways of similar compounds (Kohler, van der Maarel, & Kohler-Staub, 1993).

Chemical Synthesis and Properties

  • Sulfides from 2-Propylphenol : Studies on the antioxidant properties of sulfides derived from 2-propylphenol and their reactions with radicals in cumene oxidation models have been conducted (Farzaliev et al., 2008).
  • Synthesis of ω-(Hydroxyaryl)alkylsulfides : Derivatives of 2-propylphenol have been synthesized and evaluated for their antiradical and antioxidant activities, demonstrating their potential in various applications (Chukicheva et al., 2016).
  • Copper(I)-Catalyzed Synthesis : The synthesis of 2-(phenylthio)phenols from phenols and aromatic halides via a copper(I)-catalyzed tandem transformation has been explored, with 2-propylphenol potentially serving as a substrate (Xu, Wan, Mao, & Pan, 2010).

Miscellaneous Applications

  • Attractant for Japanese Beetle : 2-Propylphenol derivatives have been tested as attractants for the Japanese beetle, showcasing their potential use in pest control (Mcgovern & Ladd, 1984).
  • Voltage-Operated Sodium Channels Blockade : Derivatives of 2-propylphenol have been studied for their effects on voltage-operated sodium channels, which could have implications in the development of local anaesthetics (Haeseler & Leuwer, 2003).

Safety And Hazards

2-Propylphenol should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical .

Relevant Papers A paper titled “2-Propylphenol Allosterically Modulates COQ8A to Enhance ATPase” discusses how a small CoQ precursor mimetic, 2-Propylphenol, modulates COQ8A activity .

properties

IUPAC Name

2-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHYEKKJCUJAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047702
Record name 2-Propylphenol
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colourless oily liquid, phenolic odour
Record name 2-Propylphenol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name o-Propylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/575/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

224.00 to 226.00 °C. @ 760.00 mm Hg
Record name 2-Propylphenol
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Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name o-Propylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/575/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.988-0.996
Record name o-Propylphenol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Propylphenol

CAS RN

644-35-9
Record name 2-Propylphenol
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Record name 2-Propylphenol
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Record name 2-PROPYLPHENOL
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Record name Phenol, 2-propyl-
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Record name 2-Propylphenol
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Record name 2-propylphenol
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Record name 2-PROPYLPHENOL
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Record name 2-Propylphenol
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Melting Point

7 °C
Record name 2-Propylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
549
Citations
T Sato, T Adschiri, K Arai - Journal of analytical and applied pyrolysis, 2003 - Elsevier
The decomposition of 2-propylphenol (PP) at 673 K and a water density of 0–0.5 g cm −3 yielded 2-isopropylphenol (IPP), phenol and 2-cresol. Gas products were methane, carbon …
Number of citations: 36 www.sciencedirect.com
SK Kim, SC Hsu, S Li, ER Bernstein - The Journal of chemical physics, 1991 - pubs.aip.org
… Even for dried 2propylphenol, the dispersed emission spectrum contains mostly 2-… We are not able to obtain dispersed emission spectra of 2-propylphenol or 2propylphenol/ammonia …
Number of citations: 32 pubs.aip.org
T Sato, E Haryu, T Adschiri, K Arai - Chemical engineering science, 2004 - Elsevier
… The main products were phenol, 2-propylphenol (PP), 2-cresol and 2-ethylphenol. The reaction was determined to proceed as follows. At first, the dealkylation and rearrangement of IPP …
Number of citations: 28 www.sciencedirect.com
NH Murray, A Lewis, JP Rincon Pabon… - ACS Chemical …, 2022 - ACS Publications
… determine how a small CoQ precursor mimetic, 2-propylphenol, modulates COQ8A activity. We identify a likely 2-propylphenol binding site and reveal that this compound modulates a …
Number of citations: 2 pubs.acs.org
T Sato, G Sekiguchi, T Adschiri… - Industrial & engineering …, 2002 - ACS Publications
… The yield of 2-propylphenol, 5, slightly increased with reaction time. In the reaction, 2,6-diisopropylphenol, 4-isopropylphenol, and 2-isopropyl-6-propylphenol were also produced, but …
Number of citations: 52 pubs.acs.org
HP Kohler, MJ Van der Maarel… - Applied and …, 1993 - Am Soc Microbiol
… the first three steps in the degradation of 2-propylphenol-the NADH-dependent … 2-propylphenol-grown cells, as well as an intermediate in culture broths during growth on 2-propylphenol…
Number of citations: 37 journals.asm.org
T Sato, G Sekiguchi, M Saisu… - Industrial & …, 2002 - ACS Publications
… /cm 3 yielded phenol, propene, and 2-propylphenol. The decomposition was determined to … functional group from 2-isopropylphenol to 2-propylphenol. The rate constant for dealkylation …
Number of citations: 40 pubs.acs.org
S Velu, CS Swamy - Catalysis letters, 1996 - Springer
… (as in the alkylation of phenol with 1-propanol) giving 2propylphenol as a major product (fig. 5). The very low selectivity for 2,6-di-isopropylphenol over CuA1 3.0CHT and NiA1 3.0-CHT …
Number of citations: 55 link.springer.com
F Reichlin, HP Kohler - Applied and environmental microbiology, 1994 - Am Soc Microbiol
… 2-propylphenol after growth on 2-hydroxybiphenyl, it could not grow with this compound as the sole carbon and energy source because 2-propylphenol … grow with 2-propylphenol as the …
Number of citations: 17 journals.asm.org
SK Kim, ER Bernstein - Quantum Electronics and Laser Science …, 1991 - opg.optica.org
… SK Kim and ER Bernstein, "Molecular jet spectroscopy and excited-State proton transfer reaction for 2-allylphenol, 2-propenylphenol, and 2-propylphenol and their vdW dusters with …
Number of citations: 0 opg.optica.org

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